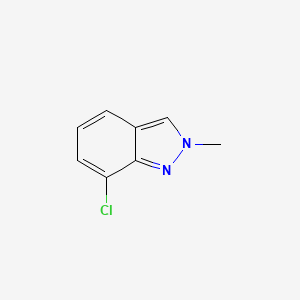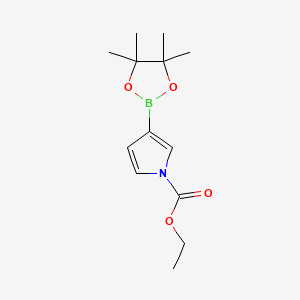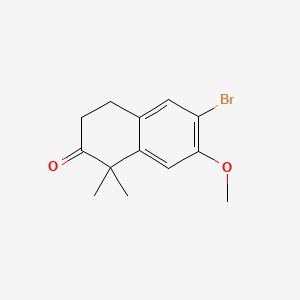
6-bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
Overview
Description
6-bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one (6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one) is a synthetic compound that has been studied extensively for its potential applications in the scientific research field. It is a white, crystalline solid that is soluble in organic solvents. It is a member of the class of compounds known as naphthalenes and has a molecular weight of 206.21 g/mol.
Mechanism of Action
6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one has been studied extensively for its potential applications in the scientific research field. It has been shown to interact with proteins and enzymes in a variety of ways. For example, it has been shown to bind to proteins and enzymes, to inhibit the activity of enzymes, and to modify the structure of proteins and enzymes. Furthermore, it has been shown to interact with DNA and RNA, to inhibit the transcription of genes, and to alter the expression of genes.
Biochemical and Physiological Effects
6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one has been studied extensively for its potential applications in the scientific research field. It has been shown to affect the activity of enzymes, to modify the structure of proteins and enzymes, and to interact with DNA and RNA. Furthermore, it has been shown to modulate the expression of genes and to affect the metabolism of cells. In addition, it has been shown to affect the growth and development of cells and to modulate the immune response.
Advantages and Limitations for Lab Experiments
6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in a variety of ways. It is also relatively inexpensive and can be obtained from a variety of sources. Furthermore, it has been extensively studied and its mechanism of action is well-understood. However, it is a relatively new compound and there is still much to be learned about its effects on cells and organisms.
Future Directions
There are many potential future directions for research on 6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one. These include further study of its biochemical and physiological effects, its effects on the expression of genes, its effects on the metabolism of cells, its effects on the growth and development of cells, and its effects on the immune response. In addition, further research could be conducted on its potential applications in the pharmaceutical and biotechnology fields. Lastly, further study could be conducted on its potential use as a therapeutic agent.
Scientific Research Applications
6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one has been studied extensively for its potential applications in the scientific research field. It has been used as a model compound for the study of the binding of small molecules to proteins, as well as for the study of the structure and function of enzymes. It has also been used to study the effects of small molecules on the activity of enzymes and to study the structure-activity relationships of enzymes.
properties
IUPAC Name |
6-bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c1-13(2)9-7-11(16-3)10(14)6-8(9)4-5-12(13)15/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYSBQVQSCOMEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCC2=CC(=C(C=C21)OC)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80712316 | |
| Record name | 6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80712316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256578-99-0 | |
| Record name | 6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80712316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B572752.png)
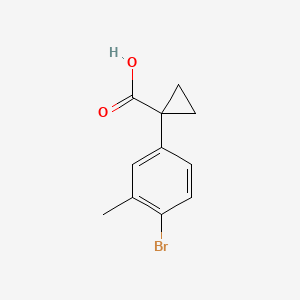


![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)

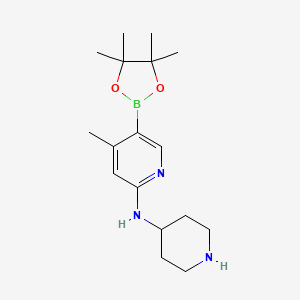
![5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572763.png)
